molecular formula C11H10F3NO3 B13120955 6-Ethoxy-3-hydroxy-3-(trifluoromethyl)indolin-2-one

6-Ethoxy-3-hydroxy-3-(trifluoromethyl)indolin-2-one

Katalognummer: B13120955
Molekulargewicht: 261.20 g/mol
InChI-Schlüssel: JRMHZENQCPXXOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxy-3-hydroxy-3-(trifluoromethyl)indolin-2-one is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound, which includes an ethoxy group, a hydroxy group, and a trifluoromethyl group, makes it a compound of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-3-hydroxy-3-(trifluoromethyl)indolin-2-one typically involves the reaction of N-substituted isatins with trifluoromethylating agents. One common method includes the alkylation of isatin with an alkyl bromide using sodium hydride as a base in dimethylformamide (DMF) solvent. The trifluoromethyl group is then introduced at the C(3) position of the ketone using tetrabutylammonium fluoride (TBAF) as a catalyst in tetrahydrofuran (THF) solvent at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Ethoxy-3-hydroxy-3-(trifluoromethyl)indolin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-Ethoxy-3-hydroxy-3-(trifluoromethyl)indolin-2-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Ethoxy-3-hydroxy-3-(trifluoromethyl)indolin-2-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain kinases and nuclear receptors, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Ethoxy-3-hydroxy-3-(trifluoromethyl)indolin-2-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxy, hydroxy, and trifluoromethyl groups provides a distinct set of properties that can be exploited in various research and industrial applications.

Eigenschaften

Molekularformel

C11H10F3NO3

Molekulargewicht

261.20 g/mol

IUPAC-Name

6-ethoxy-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C11H10F3NO3/c1-2-18-6-3-4-7-8(5-6)15-9(16)10(7,17)11(12,13)14/h3-5,17H,2H2,1H3,(H,15,16)

InChI-Schlüssel

JRMHZENQCPXXOU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)C(C(=O)N2)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.